3-(Dimethylamino)-N-methylpiperidine-4-carboxamide
Description
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
3-(dimethylamino)-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-10-9(13)7-4-5-11-6-8(7)12(2)3/h7-8,11H,4-6H2,1-3H3,(H,10,13) |
InChI Key |
ZSSHUSDJMLHHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCNCC1N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of piperidine with dimethylamine and a suitable carboxylating agent under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions deprotonate the amide nitrogen, facilitating nucleophilic attack by water.
Alkylation at the Dimethylamino Group
The tertiary amine undergoes alkylation with electrophiles, enabling structural diversification.
Example Protocol (Benzylation) :
-
Combine 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide (1 equiv), benzyl bromide (1.2 equiv), K₂CO₃ (2 equiv) in acetone.
Acylation Reactions
The dimethylamino group reacts with acylating agents to form amides or ureas.
| Acylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Et₃N, DCM, RT | N-Acetyl-dimethylamino derivative | 33% | |
| Cyanuric fluoride | Pyridine, MeCN, RT | Triazine-linked conjugate | Not reported |
Synthetic Note : Acylation is less favored compared to alkylation due to steric hindrance from the dimethylamino group .
Coupling Reactions Involving the Carboxamide
The carboxamide participates in coupling reactions to form peptide-like bonds.
Optimized Protocol (EDC·HCl/DMAP) :
-
React 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide (1 equiv) with carboxylic acid (1.1 equiv), EDC·HCl (1.2 equiv), and DMAP (0.1 equiv) in DCM.
Ring Functionalization of the Piperidine Core
The piperidine ring undergoes electrophilic substitution or hydrogenation.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C, EtOAc, 50–55°C | Saturated piperidine derivative | |
| Mitsunobu Alkylation | DIAD, PPh₃, THF, 0°C → RT | Introduction of pyrazole substituents |
Critical Parameter : Hydrogenation requires fresh Pd/C catalyst to avoid deactivation .
Stability Under Synthetic Conditions
The compound degrades under prolonged exposure to:
Scientific Research Applications
Structural Characteristics
The molecular formula for 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide is C₉H₁₈N₂O. The presence of the dimethylamino group enhances the compound's lipophilicity, which may influence its interaction with biological targets and overall pharmacological activity.
Biological Activities
Research indicates that 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide exhibits significant biological activity, particularly in the following areas:
- Receptor Interaction : Studies have focused on its binding affinity and selectivity towards various receptors, suggesting potential roles in modulating neurotransmitter systems .
- Therapeutic Potential : The compound has been investigated for its ability to influence cellular signaling pathways, which could lead to applications in treating conditions such as anxiety, depression, and other neuropsychiatric disorders .
Case Study 1: Receptor Binding Affinity
A study investigating the binding affinity of 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide to dopamine receptors revealed promising results. The compound demonstrated selective binding to D3 receptors, highlighting its potential as a therapeutic agent in treating addiction-related disorders .
Case Study 2: Pharmacological Activity
In another study, researchers explored the pharmacological effects of this compound on cellular signaling pathways. Results indicated that it could modulate the activity of specific enzymes involved in neurotransmitter release, suggesting applications in managing mood disorders .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Structural Similarity and Key Substituents
The compound’s structural analogs differ primarily in substituent positions, alkyl chain length, and functional groups. Key examples include:
*Calculated based on analogous compounds.
Key Observations :
- Substituent Position : The (R)-N-methylpiperidine-3-carboxamide (similarity 0.94) highlights that shifting the carboxamide from the 4- to 3-position retains high structural similarity but may alter receptor binding .
- Salt Forms : Hydrochloride salts (e.g., piperidine-4-carboxamide hydrochloride) improve aqueous solubility, critical for oral bioavailability .
Pharmacological Activity
- Neuropilin-1 Antagonism: 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide is a key intermediate in synthesizing neuropilin-1 antagonists (e.g., compound 12c), which exhibit dual antiangiogenic and immune-modulatory effects .
- GABA Uptake Inhibition: Piperidine-4-carboxamide hydrochloride analogs, such as nipecotic acid prodrugs, are known for enhancing GABAergic neurotransmission, contrasting with the target compound’s cancer-focused applications .
- Prodrug Potential: Carboxamides like (R)-N-methylpiperidine-3-carboxamide are explored as prodrugs due to their metabolic stability and controlled release profiles .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., N,N-dimethyl-4-piperidinecarboxamide HCl) exhibit higher solubility in polar solvents compared to free bases .
Biological Activity
3-(Dimethylamino)-N-methylpiperidine-4-carboxamide is a chemical compound with the molecular formula C₉H₁₈N₂O. Its structure features a piperidine ring that is substituted with a dimethylamino group and a carboxamide functionality. This unique configuration contributes to its biological activity, particularly in medicinal chemistry.
The biological activity of 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide can be attributed to its interactions with various biological targets. Compounds with similar structures have demonstrated significant effects in areas such as cancer therapy and neurodegenerative diseases.
-
Cancer Therapy :
- Research indicates that compounds related to 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in tumor cells, suggesting potential as anticancer agents .
- A specific study highlighted a derivative's improved cytotoxicity compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells, indicating its potential for further development in oncology .
- Neurodegenerative Diseases :
Structure-Activity Relationship (SAR)
The biological activity of 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide is influenced by its structural components. Variations in substituents can significantly alter its pharmacological profile:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Methylpiperidine-4-carboxamide | Piperidine ring with a methyl and carboxamide group | Used as an intermediate in drug synthesis |
| 1-Methylpiperidine-4-carboxylic acid | Similar piperidine structure but with a carboxylic acid | Different solubility affecting bioavailability |
| Quinuclidine-4-carboxylic acid | Quinuclidine core with carboxylic acid functionality | Known for its use in neurological studies |
| Piperidine-4-carboxylic acid | Basic piperidine structure with carboxylic acid | Found in various medications like Pethidine |
This table illustrates how modifications to the core structure can lead to diverse biological activities, making 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide a candidate for further research.
Anticancer Activity
A study conducted on a series of piperidine derivatives, including 3-(Dimethylamino)-N-methylpiperidine-4-carboxamide, revealed promising results against multiple cancer cell lines:
- Cell Lines Tested : HepG2, A549, MCF-7
- Cytotoxicity Results : The compound exhibited IC50 values ranging from 5–10 μM, indicating effective inhibition of cell proliferation .
Alzheimer’s Disease Research
In another study focusing on neuroprotective agents, the compound was evaluated for its ability to inhibit AChE and BuChE:
- Inhibition Potency : The compound showed significant inhibition of AChE, which is crucial for enhancing cholinergic signaling in Alzheimer’s patients.
- Binding Affinity : Variations in binding sites led to different conformational changes, affecting the overall efficacy of the compound against neurodegenerative targets .
Q & A
Advanced Question
- ADME profiling :
- Absorption : Caco-2 cell permeability assays (Papp >1 ×10⁻⁶ cm/s suggests high oral bioavailability) .
- Metabolism : LC-MS/MS analysis of hepatic microsomal metabolites (e.g., N-demethylation as a primary pathway) .
- In silico modeling : Use tools like SwissADME to predict logP (e.g., calculated logP = 1.8 ± 0.3) and blood-brain barrier penetration .
- In vivo PK : Administer IV/PO doses in rodents, with plasma sampling over 24h to calculate AUC, t₁/₂, and clearance .
What methodologies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes, receptors)?
Advanced Question
- Biophysical assays :
- Cryo-EM/X-ray co-crystallization : Resolve binding modes (e.g., hydrogen bonding with active-site residues) .
- Mutagenesis studies : Validate critical residues (e.g., Ala-scanning of a target enzyme’s active site) .
How can researchers ensure reproducibility in studies involving this compound?
Basic Question
- Batch documentation : Record synthesis dates, storage conditions (−20°C under argon), and HPLC purity certificates .
- Positive controls : Include reference compounds (e.g., imatinib for kinase assays) to validate experimental setups .
- Data transparency : Share raw NMR/MS files and crystallization parameters via repositories like Crystallography Open Database .
What advanced computational tools are suitable for predicting the compound’s reactivity and toxicity?
Advanced Question
- Reactivity : Use Gaussian 09 for transition-state modeling of hydrolysis or oxidation pathways (e.g., methylamino group susceptibility) .
- Toxicity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
